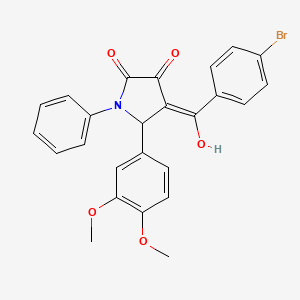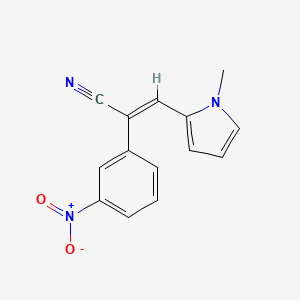![molecular formula C16H14N2OS B5295266 3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone](/img/structure/B5295266.png)
3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone, also known as MBTQ, is a compound that has been extensively studied for its potential therapeutic applications. It is a member of the quinoxaline family of compounds, which are known to possess a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer growth, inflammation, and neurological disorders. 3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone has been shown to inhibit the activity of enzymes such as topoisomerase II, which is involved in DNA replication and cell division, and cyclooxygenase-2, which is involved in the production of inflammatory prostaglandins. 3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone has also been shown to modulate the activity of various transcription factors such as NF-κB, which regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone has been shown to have a wide range of biochemical and physiological effects. In cancer research, 3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in animal models. In inflammation research, 3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone has been shown to reduce the production of inflammatory cytokines and inhibit the activation of the NF-κB pathway. In neurological disorder research, 3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutic agents. Another advantage is its relatively low toxicity, which makes it suitable for use in animal studies. However, one limitation of 3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its relatively low potency, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone. One direction is the development of more potent analogs of 3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone that can be used as therapeutic agents. Another direction is the investigation of the molecular mechanisms underlying the biological activities of 3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone. This could involve the identification of specific targets of 3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone and the elucidation of the signaling pathways involved in its mechanism of action. Another direction is the evaluation of the pharmacokinetics and pharmacodynamics of 3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone in animal models and human clinical trials. This could provide valuable information on the safety and efficacy of 3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone is a multi-step process that involves the reaction of 2,3-dichloroquinoxaline with 4-methylbenzenethiol in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then treated with a reducing agent such as lithium aluminum hydride or sodium borohydride to yield the final product. The purity and yield of 3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone can be improved by recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, 3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In inflammation research, 3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone has been shown to reduce the production of inflammatory cytokines and inhibit the activation of the NF-κB pathway. In neurological disorder research, 3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-11-6-8-12(9-7-11)10-20-16-15(19)17-13-4-2-3-5-14(13)18-16/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVLUYPNJPLMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Quinoxalinone, 3-[[(4-methylphenyl)methyl]thio]- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5295185.png)


![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5295204.png)
![methyl 2-({[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5295212.png)
![3-[4-(5-chloro-3-methoxy-2-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5295226.png)
![3-(2-chloro-6-methyl-3-quinolinyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5295231.png)
![2-({[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5295237.png)
![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-furoate](/img/structure/B5295251.png)
![(2S*,4S*,5R*)-5-(3-chlorophenyl)-1-methyl-4-({[(3-methylpyridin-2-yl)methyl]amino}carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B5295258.png)


![N-(2-ethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5295287.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylpiperidine-3-carboxamide](/img/structure/B5295292.png)